5alpha-Androstane-3,6,17-trione

Overview

Description

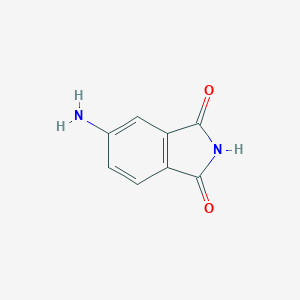

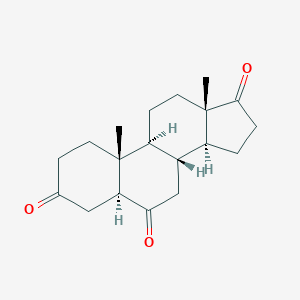

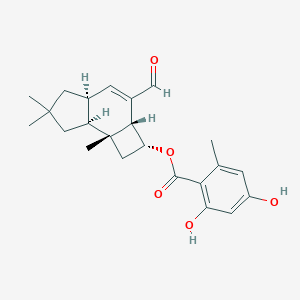

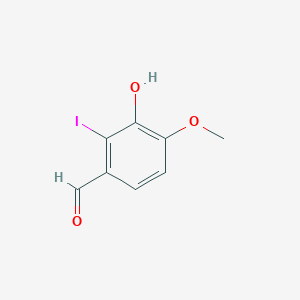

5alpha-Androstane-3,6,17-trione, also known as Androstane-3,6,17-trione, is a naturally occurring androstane steroid . It has a molecular formula of C19H26O3 and an average mass of 302.408 Da . It is considered a designer drug and is regulated in the United States .

Synthesis Analysis

5alpha-Androstane-3,6,17-trione is mainly synthesized by chemical methods in the industry . A new biotechnological production method of 5alpha-Androstane-3,6,17-trione from cheap precursors has been developed . This involves the use of 5alpha-Reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5alpha-reductase products .Molecular Structure Analysis

The molecular structure of 5alpha-Androstane-3,6,17-trione is defined by its molecular formula, C19H26O3 . It has 6 defined stereocentres .Chemical Reactions Analysis

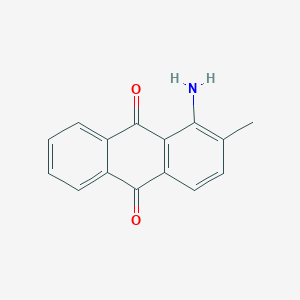

5alpha-Androstane-3,6,17-trione is an analog of 4-androstene-3,6,17-trione (4-AT, 6-OXO), an irreversible aromatase inhibitor that is used to increase serum androgen levels . It is also formed from androstenedione by 5alpha-reductase and from DHT by 17beta-hydroxysteroid dehydrogenase .Physical And Chemical Properties Analysis

5alpha-Androstane-3,6,17-trione has a molecular weight of 302.408 . Its physical and chemical properties are defined by its molecular structure .Scientific Research Applications

Metabolic Transformations

- In male rat pituitaries, 5alpha-androstane-3beta,17beta-diol undergoes significant metabolism into polar steroids, notably 5alpha-androstane-3beta,6alpha,17beta-triol, contributing to 53% of total metabolites (Guiraud et al., 1979).

- The metabolism of 17beta-hydroxy-2-hydroxymethylene-5alpha-androstan-3-one in rabbits leads to the formation of various metabolites, including 2alpha-carboxy-5alpha-androstane-3alpha,16alpha,17alpha-triol as the primary urinary excretion product (Templeton & Michiel, 1978).

Design and Synthesis of Novel Compounds

- Novel inhibitors of Na+,K+-ATPase derived from the 5alpha,14alpha-androstane skeleton showed potential as positive inotropic compounds. This research involved modifying the androstane structure, leading to potent Na+,K+-ATPase inhibition and positive inotropic effects (De Munari et al., 2003).

Steroid-Protein Conjugates and Detection

- The utilization of boronate esters for regioselective functionalization of 17alpha-alkyl-5alpha-androstane-3beta,16beta,17beta triols was effectively applied for synthesizing steroid-protein conjugates. These conjugates are important for immunoassays targeting banned steroids in sports (Hungerford et al., 2006).

- The identification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine suggests 17alpha-methyl-5alpha-androstan-3beta,16beta,17beta-triol as a key target for doping tests (Yamada et al., 2007).

Hormonal Activity and Receptor Binding

- 5alpha-Androstane-3beta,17beta-diol is a potent modulator of estrogen receptor-beta1-mediated gene transcription in neuronal cells, indicating its significance in neuroendocrine functions (Pak et al., 2005).

- The suppression of luteinizing hormone release by 5alpha-androstane-3alpha,17beta-diol in immature ovariectomized rats highlights its role in endocrine regulation (Eckstein et al., 1976).

Other Notable Applications

- A study on Bacillus stearothermophilus-mediated bioconversion of testosterone at high temperatures identified 5alpha-androstan-3,6,17-trione as a biotransformation product, underlining the versatility of microbial steroid metabolism (Al-Awadi et al., 2005).

Mechanism of Action

properties

IUPAC Name |

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15H,3-10H2,1-2H3/t12-,13-,14-,15+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUDNDBPVZPSQA-JOFNPIDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347729 | |

| Record name | 5alpha-Androstan-3,6,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Androstane-3,6,17-trione | |

CAS RN |

2243-05-2 | |

| Record name | 5alpha-Androstan-3,6,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Androstan-3,6,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.ALPHA.-ANDROSTAN-3,6,17-TRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A2EBA62T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)

![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)

![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)